![molecular formula C8H10N4S2 B117961 1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione CAS No. 151251-44-4](/img/structure/B117961.png)
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione
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Overview
Description
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione (also known as DIDS) is a chemical compound that has been extensively researched for its biochemical and physiological effects. DIDS is a heterocyclic organic compound, which is widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIDS is based on its ability to bind to specific sites on ion channels and transporters. DIDS binds to the extracellular domain of these proteins, and thus prevents the passage of ions or molecules through the channel or transporter. DIDS can also affect the conformation of the protein, and thus alter its activity. The exact mechanism of action of DIDS is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
DIDS has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of cells and tissues by affecting the transport of ions and molecules across membranes. DIDS has been shown to inhibit the activity of chloride channels, anion exchangers, and bicarbonate transporters, which are involved in various physiological processes such as acid-base balance, cell volume regulation, and neuronal signaling.
Advantages and Limitations for Lab Experiments
DIDS has several advantages as a research tool. It is a potent inhibitor of several ion channels and transporters, and thus can be used to selectively modulate the activity of cells and tissues. DIDS is also relatively easy to synthesize and purify, and thus can be obtained in large quantities for research purposes. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can have off-target effects on other proteins, and thus can affect multiple physiological processes simultaneously. DIDS can also be toxic to cells at high concentrations, and thus care must be taken to use appropriate concentrations in experiments.
Future Directions
There are several future directions for research on DIDS. One area of research is to investigate the structure-function relationships of DIDS and its analogs, in order to better understand its mechanism of action and optimize its potency and selectivity. Another area of research is to investigate the role of DIDS in various physiological processes, such as neuronal signaling, immune function, and cancer progression. Finally, DIDS can be used as a lead compound for the development of new drugs that target ion channels and transporters, and thus have potential therapeutic applications.
Synthesis Methods
DIDS can be synthesized by the reaction between 2,3-dichloroquinoxaline and thiourea in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
DIDS has been extensively used in scientific research as a tool to investigate the function of ion channels and transporters. DIDS is a potent inhibitor of several ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. By inhibiting these channels and transporters, DIDS can modulate the activity of cells and tissues, and thus affect various physiological processes.
properties
CAS RN |
151251-44-4 |
---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
InChI Key |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
Canonical SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
synonyms |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
Origin of Product |
United States |
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